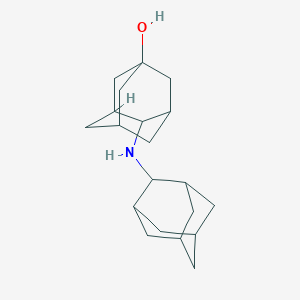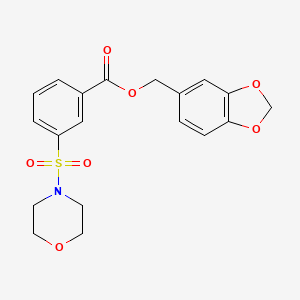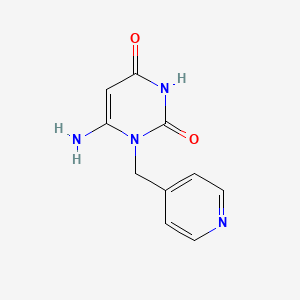![molecular formula C15H10ClNO2S2 B3748823 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3748823.png)
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furylmethyl group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorobenzaldehyde with 2-furylmethylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the thiazolidinone core.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials or catalysts.
Biology: Preliminary studies suggest that the compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: Due to its potential biological activity, the compound is being explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals or as a component in certain formulations.
Mechanism of Action
The exact mechanism of action of 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or proteins involved in bacterial or viral replication, leading to the suppression of microbial growth . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone core structure and may exhibit similar chemical and biological properties. the presence of different substituents can significantly alter their activity and applications.
Furylmethyl derivatives: Compounds containing the furylmethyl group may have comparable chemical reactivity and potential biological activity. The specific arrangement of functional groups in this compound contributes to its unique properties.
Chlorophenyl derivatives: The chlorophenyl group is a common motif in many bioactive compounds. Similar compounds with chlorophenyl groups may exhibit related biological activities, but the overall structure and functional groups play a crucial role in determining their specific effects.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c16-12-6-2-1-4-10(12)8-13-14(18)17(15(20)21-13)9-11-5-3-7-19-11/h1-8H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUMLLSTAUKEE-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol](/img/structure/B3748757.png)

![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)
![5,6,7,8-tetrahydrospiro[1,3-benzothiazine-4,1'-cyclohexan]-2(3H)-one](/img/structure/B3748776.png)


![6,7-Dimethoxy-1-[5-(3-nitrophenyl)furan-2-yl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748810.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-methylquinoline](/img/structure/B3748812.png)
![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)
![N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide](/img/structure/B3748830.png)
![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)

![1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B3748853.png)
